molecular formula C7H12O3 B160207 Ethyl 3,3-dimethyloxirane-2-carboxylate CAS No. 134275-36-8

Ethyl 3,3-dimethyloxirane-2-carboxylate

Cat. No. B160207
CAS RN: 134275-36-8
M. Wt: 144.17 g/mol
InChI Key: OIYMVENNZXMYPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,3-dimethyloxirane-2-carboxylate, also known as ethyl 3,3-dimethyl-2-oxiranylcarboxylate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Ethyl 3,3-dimEthyl 3,3-dimethyloxirane-2-carboxylateoxirane-2-carboxylate is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways involved in disease progression.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 3,3-dimEthyl 3,3-dimethyloxirane-2-carboxylateoxirane-2-carboxylate exhibits various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. It has also been shown to modulate various neurotransmitter systems in the brain, including the cholinergic and glutamatergic systems.

Advantages and Limitations for Lab Experiments

One of the major advantages of Ethyl 3,3-dimEthyl 3,3-dimethyloxirane-2-carboxylateoxirane-2-carboxylate is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, it exhibits high stability and can be stored for extended periods without significant degradation. However, its low solubility in water can limit its use in certain applications, and its potential toxicity at high concentrations should be taken into consideration.

Future Directions

There are several potential future directions for the study of Ethyl 3,3-dimEthyl 3,3-dimethyloxirane-2-carboxylateoxirane-2-carboxylate. One area of interest is its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, its use as a building block in the synthesis of novel bioactive compounds and materials is an area of active research. Finally, further studies are needed to fully understand its mechanism of action and potential toxic effects, which will be important for its safe and effective use in various applications.

Scientific Research Applications

Ethyl 3,3-dimEthyl 3,3-dimethyloxirane-2-carboxylateoxirane-2-carboxylate has been extensively studied for its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. It has been used as a building block in the synthesis of various natural products and bioactive compounds. Additionally, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

ethyl 3,3-dimethyloxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-4-9-6(8)5-7(2,3)10-5/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYMVENNZXMYPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70288398
Record name ethyl 3,3-dimethyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,3-dimethyloxirane-2-carboxylate

CAS RN

5369-63-1
Record name NSC55749
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55749
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3,3-dimethyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of propan-2-one (11.52 ml, 157 mmol) and ethyl 2-chloroacetate (25.04 ml, 235 mmol) in dry diethyl ether (125 ml) at −10° C. under nitrogen was added sodium ethoxide (10.66 g, 157 mmol) portionwise, keeping the temperature below 5° C. After addition was complete, the mixture was stirred for two hours at −10° C., whereafter the reaction was continued at room temperature for three hours. The reaction mixture was quenched with saturated aqueous ammonium chloride, the phases were separated, and the aqueous layer was extracted with diethyl ether (100 ml). The combined organic phases were dried over Na2SO4 and evaporated in vacuo). The resulting residue was purified by vacuum distillation. The major fraction (−25 mbar, 82° C.-85° C., 14.3 g) consisted of the desired product, containing 6.4 mol % ethyl chloroacetate. This was used in the next step without further purification.
Quantity
11.52 mL
Type
reactant
Reaction Step One
Quantity
25.04 mL
Type
reactant
Reaction Step One
Quantity
10.66 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.